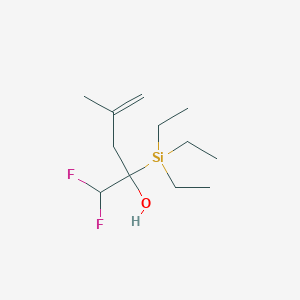
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol: is an organofluorine compound characterized by the presence of both fluorine and silicon atoms within its structure. This compound is of interest due to its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hydrocarbon, is treated with a fluorinating agent. The reaction conditions often require the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with its handling.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is used as a building block for the synthesis of more complex organofluorine compounds
Biology and Medicine: The compound’s fluorinated nature makes it valuable in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a useful intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism by which 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves the interaction of its fluorine and silicon atoms with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its overall properties.
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one
- Difluoro(trimethylsilyl)acetonitrile
Comparison: Compared to these similar compounds, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of fluorine and silicon atoms within a pentenol framework. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
649717-93-1 |
|---|---|
Molekularformel |
C12H24F2OSi |
Molekulargewicht |
250.40 g/mol |
IUPAC-Name |
1,1-difluoro-4-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-16(7-2,8-3)12(15,11(13)14)9-10(4)5/h11,15H,4,6-9H2,1-3,5H3 |
InChI-Schlüssel |
KLSDLHSEZQGOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(CC(=C)C)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


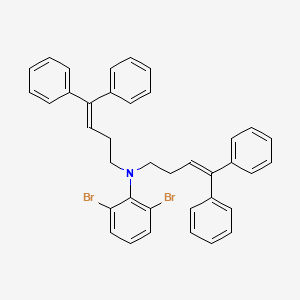

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
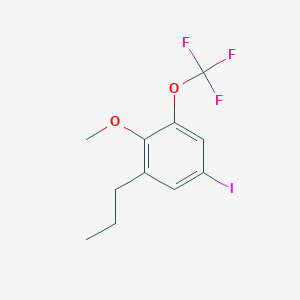
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
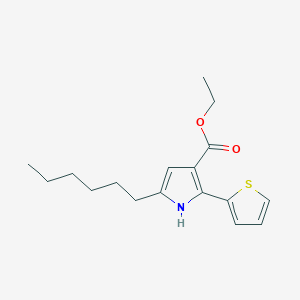
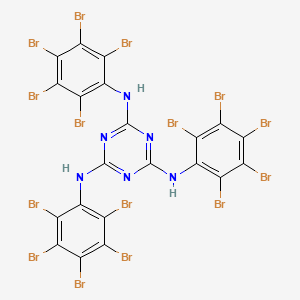
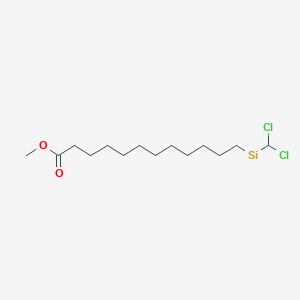
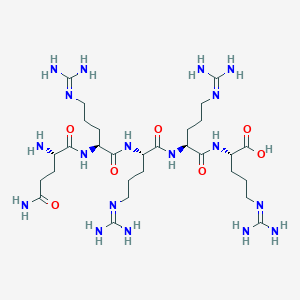

![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)
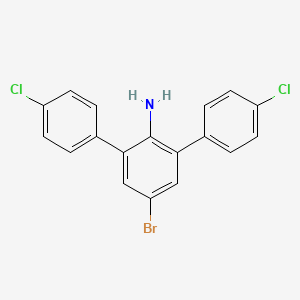
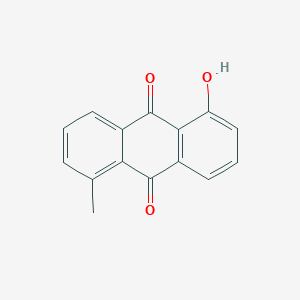
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
